12-{[(3-methoxyphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
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Overview
Description
The compound “4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule with the molecular formula C20H22N4O2S2 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, with an isopentyl group at the 4-position and a (3-methoxybenzyl)thio group at the 1-position .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds within the [1,2,4]triazolo[4,3-a]pyrimidine class, which include structural analogs of the specified compound, exhibit significant antibacterial activity. For instance, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacterial strains. Specifically, certain derivatives have shown potent inhibitory activities against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), outperforming known antibiotics like Linezolid in some assays (Sanad et al., 2021). Additionally, these compounds have been reported to possess antifungal properties, suggesting a broad spectrum of antimicrobial activity.
Antitumor Activity
The antitumor potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has also been explored. An unusual Dimroth rearrangement in the reaction leading to annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine cores has allowed for the isolation of compounds with strong antiproliferative activity against a panel of 60 human tumor cell lines, with some derivatives exhibiting activity at nanomolar concentrations. In vivo screenings of these compounds have demonstrated low toxicity and high potency, suggesting their potential as anticancer agents (Lauria et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural characterization of these compounds are crucial for understanding their biological activities. Innovative synthetic methodologies have enabled the preparation of a wide variety of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) have been employed to elucidate their structures and optimize their biological activities (Davoodnia et al., 2008).
Future Directions
The future directions for research on “4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” and similar compounds could involve further exploration of their synthesis, mechanism of action, and potential applications, particularly in the context of PI3K inhibition and cancer treatment .
Properties
IUPAC Name |
12-[(3-methoxyphenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-13(2)7-9-23-18(25)17-16(8-10-27-17)24-19(23)21-22-20(24)28-12-14-5-4-6-15(11-14)26-3/h4-6,8,10-11,13H,7,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYRUQRSSAURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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